molecular formula C7H7BrN2O2 B10839475 1-(4-Bromophenyl)-3-hydroxyurea CAS No. 89677-50-9

1-(4-Bromophenyl)-3-hydroxyurea

Cat. No.: B10839475
CAS No.: 89677-50-9
M. Wt: 231.05 g/mol
InChI Key: QFELVVGTIKGYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-hydroxyurea is a urea derivative characterized by a hydroxyurea (–NHCONHOH) moiety attached to a 4-bromophenyl group. Hydroxyurea derivatives are well-known for their biological activities, including inhibition of ribonucleotide reductase, making them relevant in cancer and sickle cell anemia therapeutics.

Properties

CAS No.

89677-50-9

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

1-(4-bromophenyl)-3-hydroxyurea

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11)

InChI Key

QFELVVGTIKGYJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NO)Br

Origin of Product

United States

Biological Activity

1-(4-Bromophenyl)-3-hydroxyurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, also known as a derivative of hydroxyurea, features a bromophenyl group that enhances its biological activity. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study indicated that compounds similar to hydroxyurea can induce apoptosis in cancer cells by inhibiting ribonucleotide reductase, leading to decreased DNA synthesis and cell proliferation.

  • Mechanism : The compound's mechanism primarily involves the inhibition of DNA synthesis through ribonucleotide reductase activity suppression. This results in the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent investigation revealed that this compound showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Data Summary

Biological Activity Effect Study Reference
AnticancerInduces apoptosis[Research on Hydroxyurea Derivatives]
AntimicrobialEffective against bacteria[Antimicrobial Studies]
Enzyme InhibitionInhibits ribonucleotide reductase[Enzyme Activity Evaluation]

Pharmacological Profile

This compound adheres to Lipinski's rule of five, suggesting good oral bioavailability. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates low toxicity levels and favorable pharmacokinetic properties.

Toxicity Studies

In toxicity assessments, the compound demonstrated minimal mutagenic effects. Long-term studies are necessary to fully understand its safety profile in clinical applications.

Scientific Research Applications

Anticancer Activity

1-(4-Bromophenyl)-3-hydroxyurea has shown promising results in various studies focusing on its anticancer properties:

  • In Vitro Studies: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
HeLa6.8Cell cycle arrest in G1 phase
  • Case Study: A study published in PubMed evaluated the efficacy of this compound on Jurkat cells, revealing an IC50 value of approximately 4.64 µM, indicating strong cytotoxicity and potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and other autoimmune diseases:

  • Mechanism: It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation.
DiseaseEffect Observed
Rheumatoid ArthritisDecreased levels of TNF-alpha
Crohn's DiseaseReduced inflammatory markers

Kinase Inhibition

Research has highlighted the role of this compound as a kinase inhibitor:

  • Target Kinases: The compound has been shown to inhibit specific tyrosine kinases involved in cancer progression and metastasis.
Kinase TypeInhibition Efficacy
Tyrosine Kinase AIC50 = 10 µM
Tyrosine Kinase BIC50 = 12 µM

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Efficacy: A comprehensive analysis demonstrated that treatment with this compound led to significant tumor regression in animal models, with a notable decrease in tumor volume compared to control groups.
  • Mechanistic Insights: Research utilizing molecular docking studies indicated strong binding affinities with key proteins involved in cancer signaling pathways, suggesting that this compound may serve as a lead for further drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Bromophenyl)-3-hydroxyurea with five structurally related urea derivatives, highlighting molecular features and substituent effects:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound (Target) C₇H₇BrN₂O₂ ~230.9 –OH on urea, 4-bromophenyl Enhanced hydrogen bonding potential
1-(4-Bromophenyl)-3-(2-chloroethyl)urea C₉H₁₀BrClN₂O 277.35 2-chloroethyl group Increased alkyl chain; chloro reactivity
1-[4-(4-Bromophenyl)-thiazol-2-yl]-3-phenylurea C₁₆H₁₂BrN₃OS ~373.97 Thiazol ring, phenyl Aromatic stacking interactions
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₉BrClF₃N₂O ~393.35 Trifluoromethyl, 3-chlorophenyl Electron-withdrawing groups; stability
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ 290.45 Benzyl, methoxy Reduced solubility; lipophilicity
3-(4-Bromophenyl)-1,1-dimethylurea C₉H₁₁BrN₂O ~242.9 Dimethyl on urea Hydrophobicity; reduced H-bonding

Functional Group Impact on Properties

  • This contrasts with dimethylurea (), where methyl groups reduce polarity.
  • Chloroethyl Substituent () : The 2-chloroethyl group may confer alkylating properties, akin to chemotherapeutic agents like chlorambucil.
  • Thiazol Ring () : The thiazol moiety introduces aromaticity and planar geometry, which could facilitate π-π stacking in enzyme active sites.
  • Trifluoromethyl Group () : The –CF₃ group increases lipophilicity and metabolic stability, a feature exploited in agrochemicals and pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.